molecular formula C22H22N2O3 B11267425 6-hexyl-7-hydroxy-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one

6-hexyl-7-hydroxy-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one

Cat. No.: B11267425
M. Wt: 362.4 g/mol
InChI Key: MPIPQVSCVGDONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hexyl-7-hydroxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is a complex organic compound belonging to the class of chromeno-pyrazolones. This compound is characterized by its unique structure, which includes a hexyl chain, a hydroxy group, and a phenyl group attached to a chromeno-pyrazolone core. The compound’s structure imparts it with distinct chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-7-hydroxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with hydrazine derivatives to form pyrazolone intermediates. These intermediates are then subjected to cyclization reactions with chromene derivatives under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-7-hydroxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the chromeno or pyrazolone rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromeno-pyrazolone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the chromeno-pyrazolone core.

Scientific Research Applications

6-Hexyl-7-hydroxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antioxidant, or anticancer agent, although further research is needed to fully understand its efficacy and safety.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-hexyl-7-hydroxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of various receptors, modulating their activity and influencing cellular pathways. Detailed studies on its molecular targets and pathways are essential to elucidate its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar in structure due to the presence of the chromene ring, but differ in their biological activities and chemical reactivity.

    Pyrazolones: Share the pyrazolone core but lack the chromene ring, leading to different chemical and biological properties.

    Flavonoids: Contain a similar chromene structure but differ in their substitution patterns and biological effects.

Uniqueness

6-Hexyl-7-hydroxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is unique due to its combined chromeno-pyrazolone structure, which imparts it with distinct chemical reactivity and potential biological activities. Its specific substitution pattern, including the hexyl and phenyl groups, further differentiates it from other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

6-hexyl-2-phenyl-1H-chromeno[2,3-c]pyrazole-3,7-dione

InChI

InChI=1S/C22H22N2O3/c1-2-3-4-6-9-15-12-16-13-18-21(27-20(16)14-19(15)25)23-24(22(18)26)17-10-7-5-8-11-17/h5,7-8,10-14,23H,2-4,6,9H2,1H3

InChI Key

MPIPQVSCVGDONU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=CC3=C(NN(C3=O)C4=CC=CC=C4)OC2=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.